

Commercial Suppliers and Technical Guide for 2-Amino-6-methoxybenzonitrile

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Compound of Interest

Compound Name: 2-Amino-6-methoxybenzonitrile

Cat. No.: B073248

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, procurement considerations, and key experimental protocols for **2-Amino-6-methoxybenzonitrile** (CAS No. 1591-37-3). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this chemical intermediate in their work.

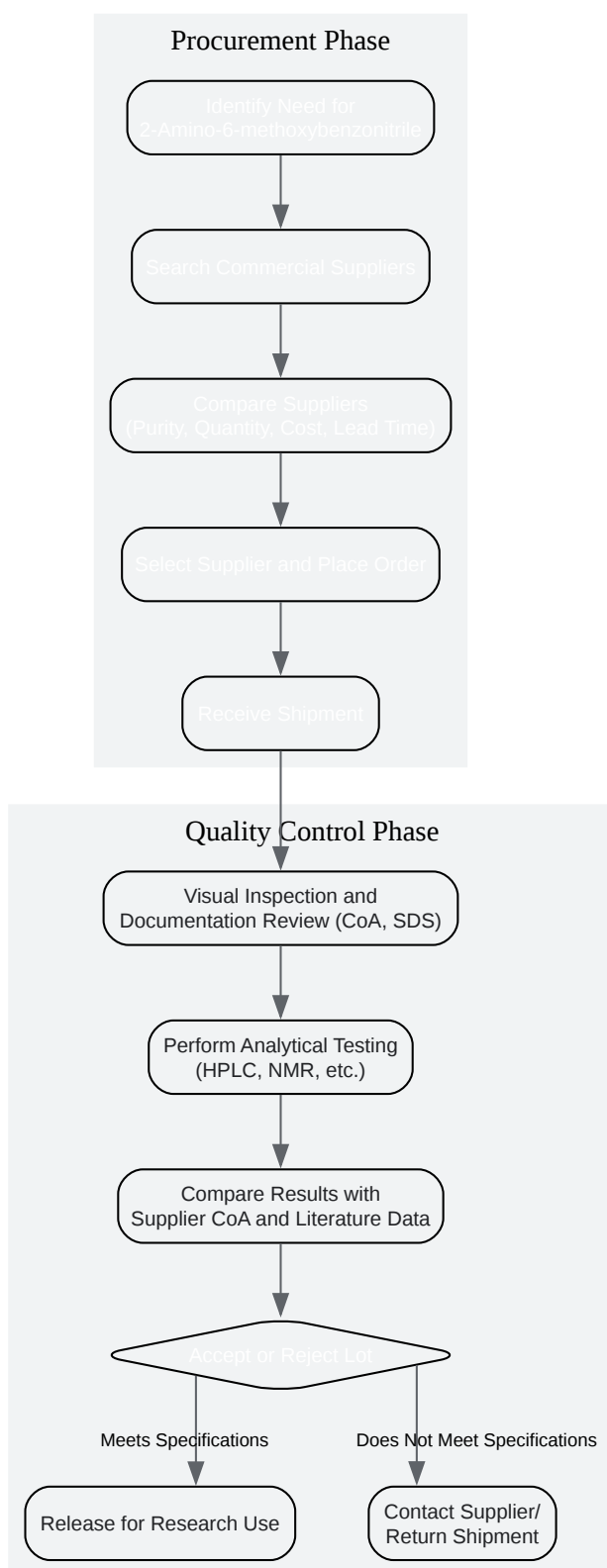
Commercial Availability

2-Amino-6-methoxybenzonitrile is readily available from a variety of commercial suppliers. The table below summarizes key information from several vendors to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Supplier	Product Code	Purity	Available Quantities
Biosynth	FA10519	Not specified	5 g, 10 g, 25 g
Cenmed	C007B-506404	≥98%	1 g
LookChem	Not specified	>95% to 95+%	1 g, 2 G, 5 g, 10 g, 25 g
MOLBASE	JH-69339A	98%	100 g, 1 kg
MOLBASE	DT-02385	95%	25 g, 100 g

Procurement and Quality Control Workflow

The procurement and subsequent quality control of chemical intermediates are critical steps in research and development to ensure the reliability and reproducibility of experimental results. A typical workflow is outlined below.



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Caption: A typical workflow for the procurement and quality control of a chemical intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of **2-Amino-6-methoxybenzonitrile**. These protocols are based on general procedures for similar compounds and may require optimization.

Synthesis of 2-Amino-6-methoxybenzonitrile

A common synthetic route to **2-Amino-6-methoxybenzonitrile** involves the amination of a difluoro- or dinitro- substituted precursor. The following is a representative protocol adapted from the synthesis of analogous compounds.

Materials:

- 2,6-Difluoro-benzonitrile or 2,6-Dinitrobenzonitrile
- Sodium methoxide
- Ammonia (gas or aqueous solution)
- Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, or Tetrahydrofuran - THF)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Methoxylation:** In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-difluorobenzonitrile (1 equivalent) in the anhydrous solvent. Add sodium methoxide (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- **Amination:** Once the methoxylation is complete, carefully introduce ammonia into the reaction mixture. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution. The reaction is typically heated to 50-80°C and stirred for several hours to overnight.
- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials:

- Crude **2-Amino-6-methoxybenzonitrile**
- Suitable solvent (e.g., ethanol, methanol, or a mixture with water)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask

- Filter paper

Procedure:

- **Solvent Selection:** In a test tube, determine a suitable solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when heated.
- **Dissolution:** Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
- **Cooling and Crystallization:** Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath once it has reached room temperature.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- **Drying:** Dry the crystals in a vacuum oven to remove any residual solvent.

Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)

Mobile Phase:

- A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

Procedure:

- **Sample Preparation:** Prepare a stock solution of **2-Amino-6-methoxybenzonitrile** in the mobile phase (e.g., 1 mg/mL).
- **Injection:** Inject a small volume (e.g., 10 μ L) of the sample solution onto the HPLC system.
- **Detection:** Monitor the elution of the compound using a UV detector, typically at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
- **Data Analysis:** The purity is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Expected ¹H NMR Spectral Data (Predicted):

- **Aromatic protons:** Signals in the range of δ 6.5-7.5 ppm.
- **Methoxy protons (-OCH₃):** A singlet around δ 3.8-4.0 ppm.

- Amino protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

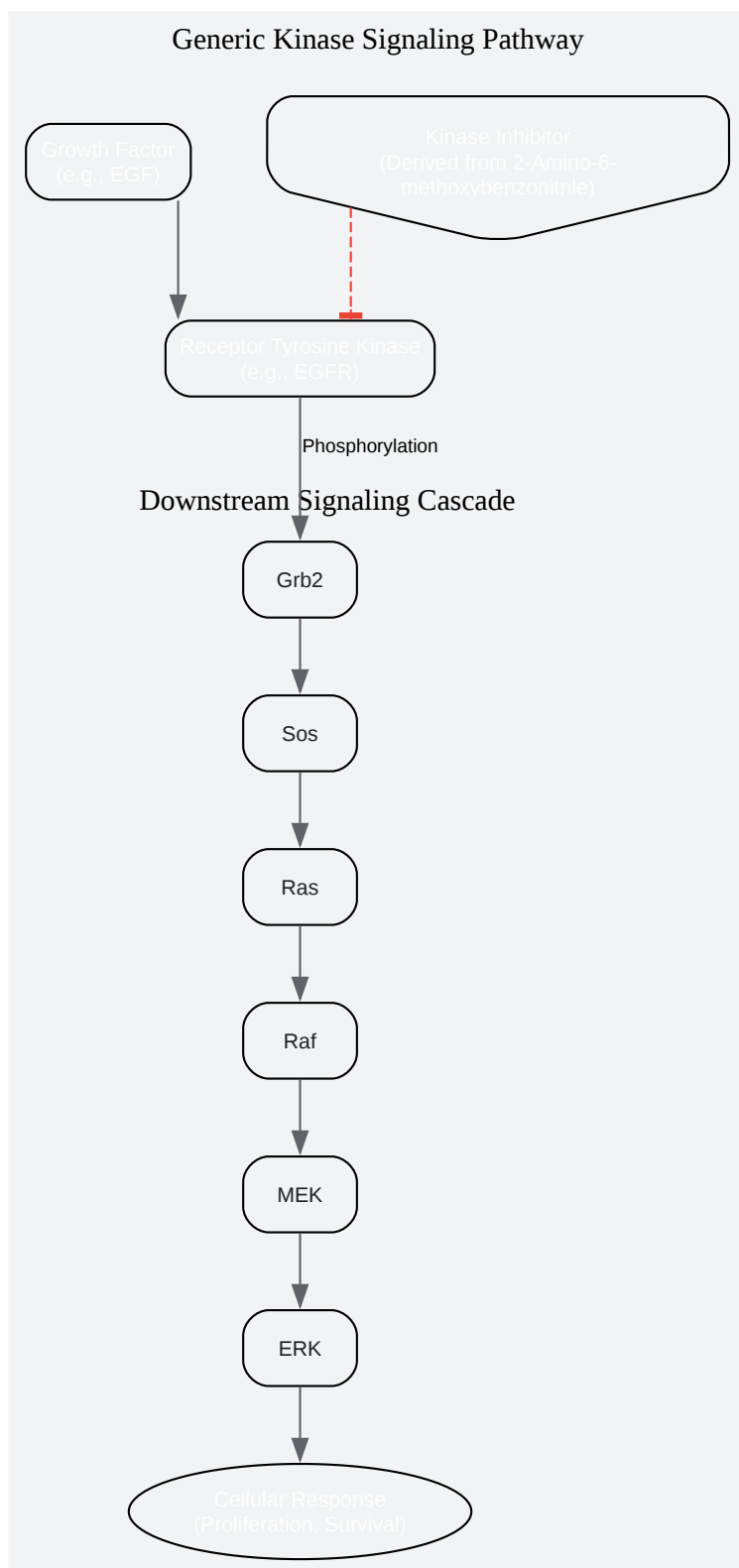
Expected ¹³C NMR Spectral Data (Predicted):

- Aromatic carbons: Signals in the range of δ 100-160 ppm.
- Nitrile carbon (-C \equiv N): A signal around δ 115-120 ppm.
- Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

Role in Drug Discovery and Relevant Signaling Pathways

Substituted benzonitriles, such as **2-Amino-6-methoxybenzonitrile**, are important structural motifs in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the amino and methoxy groups provide points for further chemical modification. These compounds are often utilized as key intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from intermediates like **2-Amino-6-methoxybenzonitrile**.



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Caption: A simplified kinase signaling pathway targeted by inhibitors.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com